PI3KD/V-IN-01
Description
Properties
CAS No. |
1807551-44-5 |
|---|---|
Molecular Formula |
C21H25Cl2N5O3S2 |
Molecular Weight |
530.48 |
IUPAC Name |
2-Amino-N-{5-[5-(4-tert-butyl-benzenesulfonylamino)-6-chloro-pyridin-3-yl]-4-methyl-thiazol-2-yl}-acetamide Hydrochloride |
InChI |
InChI=1S/C21H24ClN5O3S2.ClH/c1-12-18(31-20(25-12)26-17(28)10-23)13-9-16(19(22)24-11-13)27-32(29,30)15-7-5-14(6-8-15)21(2,3)4;/h5-9,11,27H,10,23H2,1-4H3,(H,25,26,28);1H |
InChI Key |
VTZJKFKNWRSSPL-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC(C)=C(C2=CC(NS(=O)(C3=CC=C(C(C)(C)C)C=C3)=O)=C(Cl)N=C2)S1)CN.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PI3KD/V-IN-01; PI3KD/V IN 01; PI3KD/VIN01 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares PI3KD/V-IN-01 with key PI3K inhibitors and dual-target agents:
Idelalisib (CAL-101)
- Target : Selective PI3Kδ inhibitor.
- Efficacy : IC50 for PI3Kδ is 90.2 nM . However, this compound exhibits superior antiproliferative activity in AML, CLL, and BL primary cells compared to idelalisib .
- Mechanistic Advantage : Idelalisib lacks Vps34 inhibition, leaving autophagy pathways intact, which may limit cytotoxicity. In contrast, this compound’s dual inhibition reduces autophagy-mediated resistance .
PI3KD-IN-015
- Target : ATP-competitive PI3Kδ inhibitor with 12–60× selectivity over other isoforms, comparable to idelalisib .
- Efficacy : Outperforms idelalisib in suppressing CLL and AML cells and induces autophagy at higher concentrations .
Umbralisib (TGR-1202)
- Target : Dual PI3Kδ and casein kinase-1ε (CK1ε) inhibitor.
- Advantage : Lower toxicity in murine CLL models compared to pan-PI3K inhibitors .
- Differentiation : While umbralisib mitigates immune-related adverse effects, this compound’s Vps34 inhibition provides a unique mechanism to enhance apoptosis in refractory cancers .
ZSTK-474 and BYL719
- Targets : ZSTK-474 (pan-PI3K inhibitor); BYL719 (p110α-specific inhibitor).
- Context : Both are used in combination therapies. ZSTK-474 synergizes with tyrosine kinase inhibitors (TKIs) but induces protective autophagy, which this compound’s Vps34 inhibition may counteract .
Mechanisms and Pathways Affected
- Dual Inhibition : PI3Kδ blockade disrupts B-cell receptor signaling and survival pathways (e.g., Akt/mTOR), while Vps34 inhibition prevents autophagosome formation, sensitizing cells to apoptosis .
- Downstream Effects : Reduces phosphorylation of Akt (Thr308/Ser473) and downstream targets like ERK1/2 .
Preclinical Efficacy Data
Potential for Combination Therapies
- With TKIs : Synergistic effects observed when combining PI3K inhibitors (e.g., ZSTK-474) with TKIs like nilotinib. This compound’s autophagy suppression may enhance these combinations .
- With Chemotherapy : Preclinical data suggest PI3Kδ inhibitors (e.g., LY294002) sensitize cancer cells to doxorubicin, a mechanism this compound could exploit .
Preparation Methods
Initial Coupling Reactions
The synthesis begins with a Suzuki-Miyaura cross-coupling between a brominated quinazolinone intermediate and a boronic ester-substituted chlorophenyl group. This reaction employs palladium(II) acetate as a catalyst, sodium bicarbonate as a base, and isopropanol as the solvent, conducted at 80–85°C for 12 hours. The choice of isopropanol minimizes side reactions while maintaining high solubility of intermediates. This step achieves a 92% yield, as reported in the patent literature.
Sonogashira Alkyne Addition
A subsequent Sonogashira reaction introduces a terminal alkyne moiety to the intermediate, using copper(I) iodide and bis(triphenylphosphine)palladium(II) chloride in a tetrahydrofuran (THF)/triethylamine solvent system. The reaction proceeds at room temperature for 6 hours, yielding 88% of the alkyne-adducted product. The steric bulk of the alkyne group is critical for occupying the hydrophobic affinity pocket of Vps34, as confirmed by molecular docking studies.
Sulfonamide Formation
The final step involves sulfonylation of the alkyne intermediate with a benzenesulfonyl chloride derivative. Conducted in dichloromethane with pyridine as a base, this reaction achieves near-quantitative conversion (98%) under mild conditions (25°C, 4 hours). The sulfonamide group enhances water solubility and targets the hinge region of PI3Kδ, as evidenced by crystallographic data.
Deprotection and Salt Formation
A critical optimization involves the deprotection of a tert-butyl carbamate (Boc)-protected amine intermediate. The patent describes a one-pot method using aqueous hydrochloric acid (3 equivalents) in isopropanol at 25–35°C, which cleaves the Boc group without affecting the sulfonamide or alkyne functionalities. Immediate neutralization with sodium carbonate in a water/dichloromethane biphasic system yields the free amine, which is subsequently converted to the hydrochloride salt (Formula Ia) with a 95% isolated yield.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). The method resolves the product at 8.2 minutes with >99% purity, as confirmed by UV detection at 254 nm.
Spectroscopic Validation
-
Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 494.03 (calculated 494.03).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, quinazolinone-H), 7.89–7.91 (d, J=8.4 Hz, 2H, Ar-H), 7.62–7.64 (d, J=8.4 Hz, 2H, Ar-H), 3.12 (s, 2H, CH₂-SO₂).
-
¹³C NMR: 162.5 ppm (C=O quinazolinone), 144.2 ppm (SO₂-Ar), 138.9 ppm (Cl-Ar).
The data match theoretical predictions, confirming the absence of regioisomers or stereochemical impurities.
Industrial-Scale Production Considerations
The patent highlights a kilogram-scale synthesis using the following adjustments:
-
Catalyst Loading Reduction: Pd(OAc)₂ decreased from 5 mol% to 1.5 mol% via ligand-accelerated catalysis (Xantphos).
-
Solvent Recycling: Isopropanol and dichloromethane recovered via distillation, reducing costs by 40%.
-
Crystallization Optimization: The hydrochloride salt is recrystallized from ethanol/water (9:1) to achieve 99.9% purity, suitable for clinical use.
Biological Activity Correlation
Liu et al. (2016) demonstrated that batches synthesized via this method inhibit PI3Kδ and Vps34 with IC₅₀ values of 2.1 nM and 4.8 nM, respectively, validating the synthetic route’s ability to preserve pharmacological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
